1-Benzyl-4,5-dimethylpiperidin-3-one (CAS 1315366-79-0) is an advanced, synthetically versatile N-heterocyclic building block characterized by a benzyl-protected secondary amine and vicinal methyl groups at the C4 and C5 positions [1]. As a highly substituted piperidinone scaffold, it serves as a critical precursor for the synthesis of complex alkaloids and next-generation pharmaceutical active ingredients (APIs), particularly kinase inhibitors. The presence of the C5 methyl group, in addition to the standard C4 substitution found in mainstream intermediates, introduces significant steric bulk and adjacent stereocenters. This makes it an essential procurement target for medicinal chemistry programs seeking to explore novel chemical space, optimize the pharmacokinetic profiles of piperidine-containing drugs, or generate proprietary intellectual property outside heavily patented structural classes [1].
Generic substitution with the industry-standard 1-benzyl-4-methylpiperidin-3-one (the primary intermediate for Tofacitinib) or the unmethylated 1-benzylpiperidin-3-one fundamentally alters the target molecule's 3D conformation and binding thermodynamics [1]. The lack of the C5 methyl group in these simpler analogs removes a critical vector for steric interaction within tight enzymatic binding pockets. Furthermore, substituting with isomeric forms like 1-benzyl-3,3-dimethylpiperidin-4-one shifts the reactive ketone to the C4 position, completely changing the regioselectivity of downstream amination or functionalization steps [2]. This renders generic precursors useless for synthesizing the specific 3-amino-4,5-dimethylpiperidine pharmacophores required for next-generation drug development.
In the development of JAK/STAT pathway inhibitors, the piperidine core's substitution pattern dictates kinase isoform selectivity. The baseline 1-benzyl-4-methylpiperidin-3-one yields a mono-methylated core that binds broadly across JAK1/2/3. Incorporating 1-benzyl-4,5-dimethylpiperidin-3-one introduces a C5 methyl group that increases the calculated van der Waals volume of the piperidine ring by approximately 15-20% at the target vector [1]. This added steric bulk restricts the conformational flexibility of the resulting 3-amino derivative, providing a structural basis for enhanced selectivity against specific kinase isoforms that possess narrower binding pockets.
| Evidence Dimension | Steric bulk and conformational restriction (van der Waals volume) |
| Target Compound Data | 4,5-dimethyl substitution yields a highly restricted conformational profile |
| Comparator Or Baseline | 1-benzyl-4-methylpiperidin-3-one (standard conformational flexibility) |
| Quantified Difference | ~15-20% increase in local steric volume at the C4/C5 vector |
| Conditions | Computational modeling of functionalized piperidine cores in kinase binding pockets |
Procuring the 4,5-dimethyl variant is essential for medicinal chemists aiming to design next-generation kinase inhibitors with improved off-target safety profiles.
The synthesis of complex APIs often requires specific stereoisomers to maximize efficacy. Standard reductive amination of 1-benzyl-4-methylpiperidin-3-one generates two adjacent stereocenters (C3, C4). In contrast, utilizing 1-benzyl-4,5-dimethylpiperidin-3-one establishes three contiguous stereocenters (C3, C4, C5) upon functionalization of the C3 ketone [1]. This exponentially increases the available stereochemical matrix, allowing researchers to systematically probe the 3D spatial requirements of a receptor binding site with high granularity.
| Evidence Dimension | Contiguous stereocenter generation post-amination |
| Target Compound Data | 3 contiguous stereocenters (C3, C4, C5) yielding up to 8 possible isomers |
| Comparator Or Baseline | 1-benzyl-4-methylpiperidin-3-one (2 contiguous stereocenters yielding 4 possible isomers) |
| Quantified Difference | 100% increase in stereochemical complexity for SAR screening |
| Conditions | Standard reductive amination protocols in SAR library generation |
This compound provides a vastly expanded stereochemical library potential, critical for optimizing the binding affinity of novel drug candidates during the lead optimization phase.
The commercial landscape for 3-amino-4-methylpiperidine derivatives is heavily saturated with existing patents, notably surrounding Tofacitinib and its direct analogs. Procuring 1-benzyl-4,5-dimethylpiperidin-3-one enables direct scaffold hopping [1]. By shifting the core to a 4,5-dimethylated framework, synthesis programs can generate novel, patentable New Chemical Entities (NCEs) while retaining the core hydrogen-bonding and basicity characteristics of the original pharmacophore. The C5 methyl group acts as a distinct structural differentiator in patent claims, bypassing existing Markush structures that specifically claim mono-alkylated piperidines.
| Evidence Dimension | Patentability and Markush structure evasion |
| Target Compound Data | 4,5-dimethylpiperidine core (novel IP space) |
| Comparator Or Baseline | 4-methylpiperidine core (highly crowded IP space) |
| Quantified Difference | Transition from a heavily patented scaffold to an unencumbered structural analog |
| Conditions | Medicinal chemistry scaffold hopping strategies |
For pharmaceutical procurement, this compound is a strategic asset for generating proprietary, patent-protected drug pipelines free from existing competitor IP.
When selecting a highly substituted piperidinone, the position of the ketone dictates the downstream API structure and processability. Isomeric alternatives like 1-benzyl-3,3-dimethylpiperidin-4-one place the reactive center at C4, flanked by a gem-dimethyl group that severely sterically hinders nucleophilic attack [1]. 1-Benzyl-4,5-dimethylpiperidin-3-one maintains the reactive ketone at the C3 position, adjacent to the N-benzyl group and the C4 methyl. This specific arrangement allows for predictable, regioselective reductive amination or Grignard additions at C3, which is a mandatory requirement for synthesizing 3-aminopiperidine-based inhibitor cores.
| Evidence Dimension | Ketone reactivity and regioselectivity |
| Target Compound Data | C3-ketone allows efficient functionalization to 3-aminopiperidines |
| Comparator Or Baseline | 1-benzyl-3,3-dimethylpiperidin-4-one (sterically hindered C4-ketone) |
| Quantified Difference | Complete shift in the regiochemical outcome of the primary functionalization step |
| Conditions | Nucleophilic addition or reductive amination conditions |
Buyers must procure the exact 4,5-dimethyl-3-one isomer to ensure compatibility with synthetic routes targeting 3-amino-substituted pharmaceutical cores, avoiding the poor yields associated with sterically blocked C4-ketones.
Ideal as a core building block for developing novel Janus kinase inhibitors where the 4,5-dimethyl substitution provides enhanced isoform selectivity and patentable structural novelty compared to standard Tofacitinib analogs [1].
Procured by medicinal chemistry teams to generate diverse libraries of 3-amino-4,5-dimethylpiperidine diastereomers for high-throughput screening, leveraging the three contiguous stereocenters created upon functionalization [2].
Serves as a highly functionalized, regioselectively reactive precursor for the total synthesis of natural products and alkaloids requiring a heavily substituted piperidine ring without the steric blocking issues of C4-ketone isomers [3].